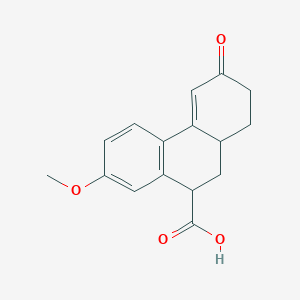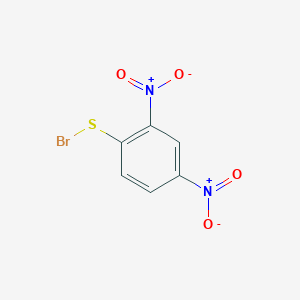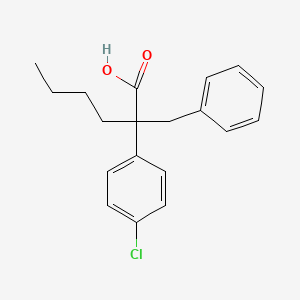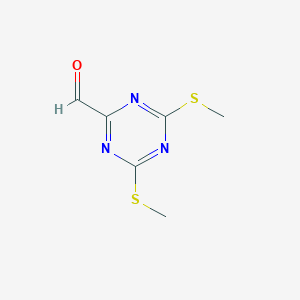
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of two methylsulfanyl groups attached to the triazine ring at positions 4 and 6, and an aldehyde group at position 2. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde typically involves the nucleophilic substitution of cyanuric chloride with methylthiol in the presence of a base, followed by formylation. The reaction conditions often include:
Reagents: Cyanuric chloride, methylthiol, base (e.g., sodium hydroxide), formylating agent (e.g., formic acid or formamide).
Solvents: Common solvents include dichloromethane or acetonitrile.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carboxylic acid.
Reduction: 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-methanol.
Substitution: Various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine: Contains an amino group at position 2 instead of an aldehyde group.
Uniqueness
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde is unique due to the presence of both methylsulfanyl groups and an aldehyde group on the triazine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations and applications.
Propriétés
Numéro CAS |
6294-53-7 |
|---|---|
Formule moléculaire |
C6H7N3OS2 |
Poids moléculaire |
201.3 g/mol |
Nom IUPAC |
4,6-bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3OS2/c1-11-5-7-4(3-10)8-6(9-5)12-2/h3H,1-2H3 |
Clé InChI |
XDIRRITVIWKVDB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=N1)C=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


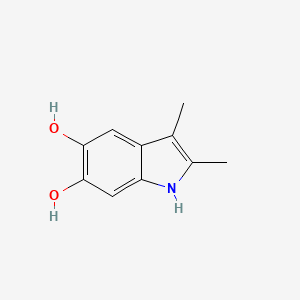

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
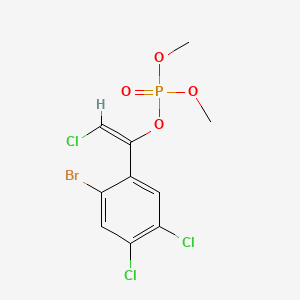
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

